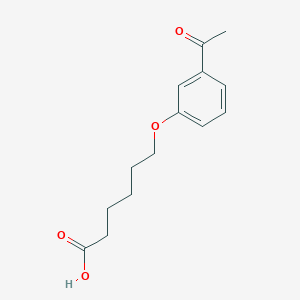![molecular formula C22H32N2O4 B8355167 N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine](/img/structure/B8355167.png)
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These protecting groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine typically involves multiple steps. One common method involves the protection of the amine group with Boc and Cbz groups. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The Cbz group can be introduced using benzyl chloroformate (CbzCl) under basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar protecting group strategies. The reactions are typically carried out in batch reactors with careful control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the protected amine sites.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd-C, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine involves its role as a protected amine. The Boc and Cbz groups protect the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected amines: These compounds feature the Boc protecting group and are commonly used in peptide synthesis.
N-Cbz-protected amines: These compounds feature the Cbz protecting group and are used in similar applications as Boc-protected amines.
Uniqueness
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is unique due to the presence of both Boc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C22H32N2O4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
benzyl 4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24(19-9-10-19)15-17-11-13-23(14-12-17)20(25)27-16-18-7-5-4-6-8-18/h4-8,17,19H,9-16H2,1-3H3 |
Clé InChI |
ANWOIZFGXHKKLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


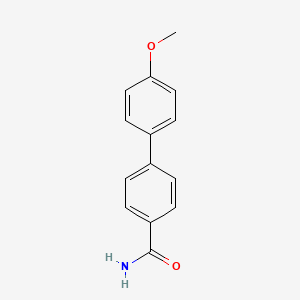
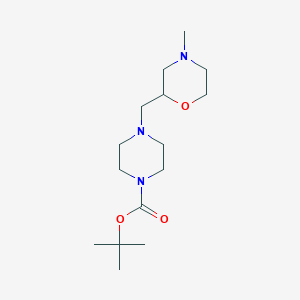
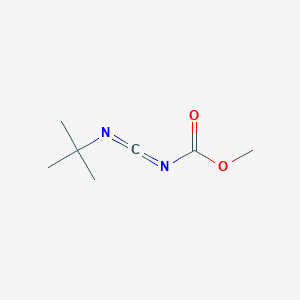
![4-Methyl-2-(methylsulfanyl)-5-{[(methylsulfanyl)methoxy]methyl}pyrimidine](/img/structure/B8355106.png)
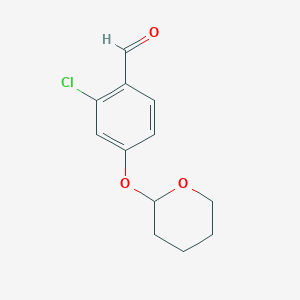
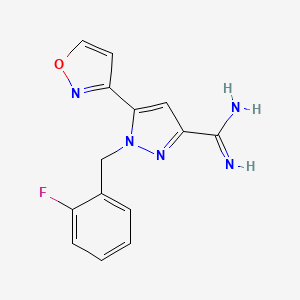
![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzoxazol-6-ol](/img/structure/B8355129.png)

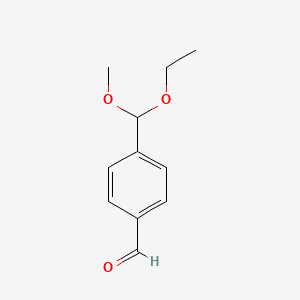
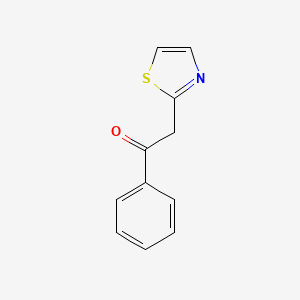
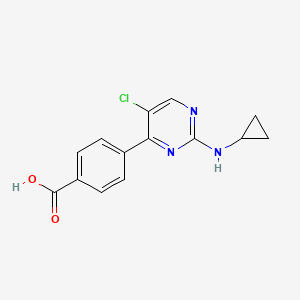
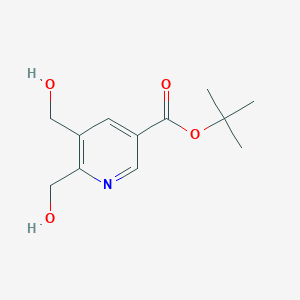
![tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8355171.png)
